molecular formula C18H19N5O2S2 B2560909 Ethyl 4-[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)amino]benzoate CAS No. 637321-36-9

Ethyl 4-[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)amino]benzoate

Cat. No.: B2560909
CAS No.: 637321-36-9
M. Wt: 401.5
InChI Key: RHMATROJHNPITM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)amino]benzoate is a heterocyclic organic compound featuring a benzoate ester backbone linked to a 1,3,4-thiadiazole ring. The thiadiazole moiety is substituted with a [(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl group, introducing sulfur-based and aromatic pyrimidine functionalities. Its synthesis likely involves coupling reactions between thiadiazole intermediates and substituted pyrimidine derivatives, followed by esterification .

Properties

IUPAC Name

ethyl 4-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-1,3,4-thiadiazol-2-yl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S2/c1-4-25-16(24)13-5-7-14(8-6-13)21-18-23-22-15(27-18)10-26-17-19-11(2)9-12(3)20-17/h5-9H,4,10H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMATROJHNPITM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=NN=C(S2)CSC3=NC(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)amino]benzoate is a complex organic compound that incorporates a thiadiazole moiety along with a pyrimidine derivative. The biological activity of compounds containing thiadiazole and pyrimidine rings has been extensively studied due to their potential therapeutic applications across various fields, including antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure

The molecular formula for this compound is C18H20N4O2SC_{18}H_{20}N_{4}O_{2}S, with a molecular weight of 354.4 g/mol. The structure features a benzoate group linked to a thiadiazole and pyrimidine framework, which is crucial for its biological interactions.

Property Value
Molecular FormulaC18H20N4O2S
Molecular Weight354.4 g/mol
IUPAC NameThis compound
InChI KeyZILAKMQYHJHAHE-UHFFFAOYSA-N

Antimicrobial Activity

Compounds containing the 1,3,4-thiadiazole moiety have demonstrated significant antimicrobial properties. Research indicates that derivatives of thiadiazole exhibit activity against various bacterial and fungal strains. For instance, studies have shown that substituents on the thiadiazole ring can enhance the potency against resistant strains of bacteria .

Anticancer Potential

The anticancer activity of thiadiazole derivatives has been attributed to their ability to induce apoptosis in cancer cells and inhibit tumor growth. This compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies suggest that the compound can significantly reduce cell viability in human cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. Thiadiazole derivatives are known to inhibit pro-inflammatory mediators such as TNF-alpha and IL-6. This anti-inflammatory activity is particularly relevant in conditions such as arthritis and other inflammatory disorders .

The biological activity of this compound is primarily mediated through its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
  • Receptor Modulation : Binding to receptors can alter signal transduction pathways that lead to cellular responses such as apoptosis or reduced inflammatory responses.
  • DNA Interaction : The ability of the compound to intercalate with DNA may disrupt replication processes in cancer cells.

Study on Antimicrobial Activity

In a study by Gowda et al., several thiadiazole derivatives were synthesized and screened against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity compared to those with electron-donating substituents .

Study on Anticancer Effects

A recent study investigated the effects of thiadiazole derivatives on human breast cancer cells (MCF-7). The results showed that treatment with this compound resulted in a significant decrease in cell viability (approximately 70% at 50 µM concentration) compared to control groups .

Scientific Research Applications

Chemical Properties and Structure

Ethyl 4-[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)amino]benzoate features a complex structure comprising a benzoate moiety linked to a thiadiazole ring substituted with a pyrimidine derivative. The presence of these functional groups contributes to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of the 1,3,4-thiadiazole ring exhibit significant antibacterial and antifungal properties. The incorporation of the pyrimidine moiety enhances the lipophilicity and overall bioavailability of these compounds, allowing them to interact effectively with bacterial membranes and inhibit growth .

Table 1: Antimicrobial Activities of Thiadiazole Derivatives

CompoundActivity TypeTarget OrganismReference
This compoundAntibacterialE. coli
Other Thiadiazole DerivativesAntifungalC. albicans

Antiviral Properties

Compounds containing the thiadiazole structure have been studied for their antiviral activities, particularly against HIV. Some studies suggest that modifications in the thiadiazole ring can enhance the inhibitory effects against HIV strains . For instance, derivatives have shown moderate activity against HIV-1 and HIV-2 in vitro.

Case Study: Antiviral Activity Evaluation
A study evaluated various thiadiazole derivatives for their effectiveness against HIV. The results indicated that certain modifications led to compounds with improved selectivity and potency compared to existing antiviral agents .

Synthesis and Structural Analysis

The synthesis of this compound typically involves multi-step organic reactions where key intermediates are formed through condensation reactions followed by cyclization processes. Spectroscopic methods such as NMR and IR are employed to confirm the structure of the synthesized compound .

Table 2: Synthesis Overview

StepReaction TypeReagents UsedConditions
1CondensationEthyl benzoate + thiadiazole derivativeReflux in ethanol
2CyclizationPyrimidine derivative + coupling agentRoom temperature

Future Directions in Research

Given the promising biological activities associated with this compound, future research may focus on:

  • Optimization of Structure: Modifying substituents on the thiadiazole or pyrimidine rings to enhance biological activity.
  • In Vivo Studies: Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of ethyl benzoate derivatives integrated with thiadiazole and pyrimidine subunits. Below is a comparative analysis based on structural analogs identified in the provided evidence:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Potential Applications/Properties Reference
Target Compound : Ethyl 4-[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)amino]benzoate - 1,3,4-Thiadiazole core
- Pyrimidine sulfanyl substituent
- Ester group
- Antimicrobial activity (hypothesized)
- Enzyme inhibition (kinase/sulfotransferase targets)
N/A
Ethyl 4-([4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl)butanoate - Pyrimidine sulfonyl linkage
- Trifluoromethyl and methoxyphenyl groups
- Likely metabolic stability due to CF₃ group
- Potential anti-inflammatory/anticancer agent
Ethyl 2-[[5-[(4-methyl-3-piperidin-1-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate - Thiadiazole with sulfanylacetate
- Piperidine sulfonylbenzamide substituent
- Enhanced solubility due to piperidine group
- Possible protease inhibition
Ethyl 4-(5-methyl-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-3-yl)benzoate - Fused thiazolo-pyrimidine system
- Sulfanylidene group
- DNA intercalation (hypothesized)
- Antiviral activity

Key Observations :

Core Heterocycle Variations :

  • The target compound’s 1,3,4-thiadiazole core distinguishes it from fused systems like thiazolo-pyrimidine (e.g., ), which may enhance π-π stacking interactions in DNA binding.
  • Sulfanyl (-S-) and sulfonyl (-SO₂-) linkages (e.g., ) influence electronic properties and bioavailability. Sulfanyl groups in the target compound may confer redox activity, whereas sulfonyl groups in analogs enhance stability .

Substituent Impact :

  • The 4,6-dimethylpyrimidinyl group in the target compound contrasts with trifluoromethyl () or piperidine sulfonyl () substituents. These groups modulate lipophilicity and target selectivity. For instance, trifluoromethyl groups improve metabolic resistance , while dimethylpyrimidine may favor hydrogen bonding in enzyme active sites.

Ester Functionality :

  • Ethyl benzoate esters are common across analogs, but their positioning (para vs. ortho) affects steric hindrance. The para-substitution in the target compound likely optimizes spatial alignment for receptor binding.

Hypothetical Bioactivity :

  • While direct pharmacological data for the target compound are absent, analogs with similar frameworks (e.g., ) show activity against microbial and viral targets. This suggests the target may exhibit comparable bioactivity with variations in potency due to its unique pyrimidine-thiadiazole synergy.

Q & A

Basic: What are the established synthetic routes for Ethyl 4-[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)amino]benzoate?

Methodological Answer:
The synthesis typically involves cyclocondensation and functionalization steps. A general approach includes:

Thiadiazole Core Formation : Reacting a hydrazide derivative with carbon disulfide or thiourea in alkaline conditions to form the 1,3,4-thiadiazole ring.

Sulfanyl Methylation : Introducing the [(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl group via nucleophilic substitution using 4,6-dimethylpyrimidine-2-thiol and a methylating agent (e.g., CH₃I) under basic conditions.

Amino Linkage : Coupling the thiadiazole intermediate with ethyl 4-aminobenzoate using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF.
Characterization involves ¹H/¹³C NMR (to confirm substituent positions), FT-IR (to verify amide/thioether bonds), and mass spectrometry (for molecular weight validation) .

Advanced: How can X-ray crystallography resolve the three-dimensional structure and conformational dynamics of this compound?

Methodological Answer:
Single-crystal X-ray diffraction is pivotal for determining bond lengths, angles, and supramolecular interactions. Key steps include:

  • Crystallization : Grow single crystals via slow evaporation of a saturated DMSO/EtOH solution.
  • Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure Refinement : Employ SHELXL (for small-molecule refinement) or WinGX (for data integration) .

Example Crystallographic Parameters (from analogous thiadiazole derivatives):

ParameterValue
Space groupMonoclinic (P2₁/c)
a, b, c (Å)16.8944, 4.1959, 27.107
β (°)96.084
Dihedral angles46.3° (thiadiazole rings)
These parameters align with butterfly-like conformations observed in related 1,3,4-thiadiazoles .

Basic: What spectroscopic techniques are essential for characterizing this compound’s purity and functional groups?

Methodological Answer:

  • NMR Spectroscopy : ¹H NMR (δ 6.8–8.1 ppm for aromatic protons; δ 4.1–4.3 ppm for ethyl ester CH₂), ¹³C NMR (δ 165–170 ppm for carbonyl groups).
  • FT-IR : Peaks at ~1700 cm⁻¹ (ester C=O), ~1250 cm⁻¹ (C-S), and ~3300 cm⁻¹ (N-H stretch).
  • HPLC-PDA : Use a C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/water (70:30) mobile phase (flow rate: 1.0 mL/min) to assess purity (>98%) .

Advanced: How can conformational analysis of the thiadiazole and pyrimidine rings inform structure-activity relationships (SAR)?

Methodological Answer:

  • X-ray Data : Analyze dihedral angles (e.g., near-planar arrangements of thiadiazole and pyrimidine rings enhance π-π stacking with biological targets).
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compare experimental vs. theoretical bond lengths/angles.
  • SAR Insights : Bulky substituents on the pyrimidine ring may sterically hinder target binding, while electron-withdrawing groups on the benzoate ester modulate solubility .

Advanced: How should researchers address contradictions in reported biological activity data (e.g., antibacterial vs. no activity)?

Methodological Answer:

Assay Standardization : Ensure consistent MIC (Minimum Inhibitory Concentration) protocols (e.g., broth microdilution per CLSI guidelines).

Purity Verification : Confirm compound integrity via HPLC and elemental analysis. Impurities ≥2% can skew results .

Structural Analog Comparison : Test derivatives (e.g., replacing 4,6-dimethylpyrimidine with pyridine) to isolate pharmacophoric groups .

Target-Specific Assays : Use enzyme inhibition studies (e.g., dihydrofolate reductase assays) instead of broad-spectrum antimicrobial tests.

Basic: What safety precautions are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use a fume hood during synthesis to avoid inhalation of volatile reagents (e.g., DMF, H₂SO₄).
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solids with vermiculite.
  • Waste Disposal : Segregate halogenated and non-halogenated waste per EPA guidelines .

Advanced: How can computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADME Prediction : Use SwissADME or pkCSM to estimate logP (lipophilicity), aqueous solubility, and CYP450 inhibition.
  • Molecular Docking : Dock the compound into target proteins (e.g., E. coli DNA gyrase) using AutoDock Vina. Focus on hydrogen bonds between the thiadiazole amino group and Asp73/Glu50 residues.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å indicates robust interactions) .

Basic: What chromatographic methods are suitable for purifying this compound?

Methodological Answer:

  • Flash Chromatography : Use silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) gradient.
  • Prep-HPLC : Employ a Waters XBridge C18 column (5 µm, 19 × 150 mm) with isocratic elution (acetonitrile/0.1% TFA in water, 65:35) at 10 mL/min.
  • TLC Validation : Monitor reactions using silica plates (CH₂Cl₂/MeOH 9:1; Rf ≈ 0.4) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.